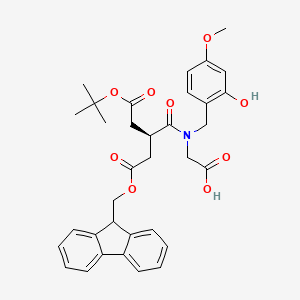

Fmoc-Asp(OtBu)-N(Hmb)-Gly-OH

Description

Evolution of Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-Phase Peptide Synthesis (SPPS), first conceptualized by R.B. Merrifield in 1962, represented a paradigm shift in peptide chemistry. oup.compeptide.com By anchoring the initial amino acid to an insoluble polymer resin, SPPS allows for the use of excess reagents to drive reactions to completion, with purification simplified to mere washing steps after each reaction. peptide.combiosynth.com This fundamental concept has been refined over decades, leading to highly efficient and automated processes. bachem.com

Early SPPS primarily utilized the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme. peptide.compeptide.com However, this strategy suffered from a lack of true orthogonality, as both protecting groups are acid-labile, requiring different strengths of acid for their removal. biosynth.compeptide.com This could lead to premature cleavage of side-chain protecting groups during the repeated Nα-deprotection steps. altabioscience.com

A significant breakthrough came with the introduction of the Fmoc (9-fluorenylmethoxycarbonyl) protecting group by Carpino and Han in 1970. peptide.comnih.gov Its adoption in SPPS in the late 1970s, coupled with tert-butyl (tBu)-based side-chain protection, established the Fmoc/tBu strategy. peptide.comnih.gov This methodology offered a truly orthogonal system, where the base-labile Fmoc group could be removed without affecting the acid-labile tBu and other side-chain protecting groups. biosynth.compeptide.comaltabioscience.com This milder and more selective approach quickly became the method of choice for many peptide chemists. altabioscience.comnih.gov

The orthogonality of the Fmoc/tBu strategy is its principal advantage. peptide.comiris-biotech.de The Nα-Fmoc group is typically removed with a mild base, such as piperidine (B6355638), while the tBu side-chain protecting groups remain intact. altabioscience.comiris-biotech.de These permanent protecting groups are then cleaved at the end of the synthesis, concurrently with the cleavage of the peptide from the resin, using a strong acid like trifluoroacetic acid (TFA). iris-biotech.de

This orthogonal protection scheme provides several benefits:

Milder Conditions: The use of mild base for deprotection avoids the repeated acid treatments required in Boc-SPPS, which can be detrimental to sensitive peptide sequences. nih.govnih.gov

Compatibility: The Fmoc/tBu strategy is compatible with a wider range of functionalities, including post-translational modifications like phosphorylation and glycosylation, which are often unstable under the harsh acidic conditions of Boc chemistry. nih.gov

Flexibility: It allows for selective "on-resin" modifications, such as side-chain cyclization or labeling, by employing additional protecting groups that can be removed under specific conditions without affecting the Fmoc or tBu groups. bachem.com

Challenges in the Synthesis of Complex Peptide Sequences

Despite the advancements in SPPS, the synthesis of certain "difficult sequences" remains a significant hurdle. oup.comnih.gov These challenges often arise from the intrinsic properties of the growing peptide chain itself.

A primary obstacle in SPPS is the tendency of the growing peptide chain to aggregate on the solid support. sigmaaldrich.comamericanpeptidesociety.org This phenomenon, driven by inter- and intramolecular hydrogen bonding, can lead to the formation of secondary structures like β-sheets. frontiersin.orgnih.gov Aggregation renders the N-terminus of the peptide chain inaccessible, hindering both deprotection and coupling reactions. oup.comsigmaaldrich.com

This issue is particularly prevalent in long or hydrophobic sequences. frontiersin.orgmblintl.com The onset of aggregation can be sudden, often occurring after the addition of 6-12 residues, and can drastically reduce the efficiency of the synthesis, leading to truncated or deletion sequences. oup.com

Strategies to mitigate aggregation include:

The use of specialized "chaotropic" salts or solvent mixtures to disrupt hydrogen bonding. sigmaaldrich.comfrontiersin.org

Employing resins with low loading capacities or those modified with polyethylene (B3416737) glycol (PEG) to improve solvation. sigmaaldrich.comnih.gov

The incorporation of backbone-disrupting elements, such as N-substituted amino acids. sigmaaldrich.comnih.gov

A notorious side reaction in Fmoc-based SPPS is the formation of aspartimide. biotage.comsigmaaldrich.com This occurs when the nitrogen atom of the amino acid following an aspartic acid (Asp) residue attacks the side-chain carboxyl group of Asp, forming a cyclic succinimide (B58015) intermediate. iris-biotech.de This reaction is promoted by the basic conditions used for Fmoc deprotection, particularly with strong bases like piperidine. iris-biotech.de

The aspartimide ring can then be opened by nucleophiles, such as piperidine or water, leading to a mixture of products, including the desired α-aspartyl peptide, the undesired β-aspartyl peptide, and their respective epimers (D-isomers). sigmaaldrich.comiris-biotech.de Separating these byproducts, especially the isomeric peptides which have the same mass, can be extremely difficult or even impossible. biotage.comsigmaaldrich.com

The sequence Asp-Gly is particularly susceptible to this side reaction. nih.goviris-biotech.de To combat this, various strategies have been developed, including the use of bulkier side-chain protecting groups for Asp and modifying the Fmoc deprotection conditions. biotage.comiris-biotech.de However, the most effective method is to protect the backbone amide nitrogen of the residue following the Asp. researchgate.netresearchgate.net This is the principle behind the dipeptide Fmoc-Asp(OtBu)-N(Hmb)-Gly-OH . The 2-hydroxy-4-methoxybenzyl (Hmb) group on the glycine (B1666218) nitrogen prevents the initial cyclization step, thus completely suppressing aspartimide formation. researchgate.netmerckmillipore.com

Certain amino acid sequences are inherently difficult to couple due to steric hindrance. nih.gov The coupling of a bulky amino acid to another, or to a residue at the N-terminus of an aggregated peptide chain, can be slow and incomplete. oup.com β-branched amino acids like valine and isoleucine are particularly known for their slow coupling kinetics. oup.com

The use of more potent coupling reagents can sometimes overcome this challenge. sigmaaldrich.com However, in cases of severe steric hindrance or aggregation, repeated or prolonged couplings may still be ineffective. oup.com The pre-formation of dipeptide units, like This compound , can be an effective strategy. By forming the sterically demanding tertiary amide bond in solution beforehand, the difficult coupling step on the solid phase is circumvented. merckmillipore.com While the incorporation of this Hmb-protected dipeptide itself can be slower than standard couplings, it is a reliable method to ensure the integrity of the challenging Asp-Gly linkage. merckmillipore.com

Rational Design of Peptide Building Blocks for Enhanced Synthetic Efficiency

The rational design of amino acid derivatives and dipeptide units represents a significant advancement in overcoming common pitfalls in SPPS. The compound This compound is a quintessential example of such a building block, specifically engineered to tackle the dual problems of peptide aggregation and aspartimide formation. merckmillipore.comchemimpex.com

The second major challenge addressed by this building block is aspartimide formation. This irreversible side reaction is frequently observed in peptides containing Asp-Gly or other Asp-Xxx sequences (where Xxx is a small amino acid). merckmillipore.com It is catalyzed by the base (typically piperidine) used for Fmoc deprotection during synthesis. merckmillipore.com The process involves the cyclization of the aspartic acid side chain with the backbone amide nitrogen, forming a succinimide ring. merckmillipore.com This aspartimide can then undergo base-catalyzed epimerization or ring-opening by nucleophiles like piperidine or water, leading to a mixture of impurities, including β-aspartyl peptides and piperidide adducts, which are difficult to separate from the target product. merckmillipore.com

The use of the this compound dipeptide completely prevents aspartimide formation at the Asp-Gly junction. merckmillipore.comsigmaaldrich.com The Hmb group on the glycine nitrogen masks the amide bond, making it unavailable to act as a nucleophile for the cyclization reaction. researchgate.net The dipeptide is incorporated as a single unit during synthesis, ensuring that the problematic Asp-Gly amide bond is protected until the final acid-mediated cleavage from the resin, during which the Hmb group is also removed. merckmillipore.compeptide.com This strategy has proven essential for the successful synthesis of peptides containing the Asp-Gly motif, resulting in significantly higher purity of the crude product. merckmillipore.com

Data Tables

The specific properties and synthetic advantages of this compound are summarized in the following tables.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Synonyms | Fmoc-L-Asp(OtBu)-HmbGly-OH; Fmoc-Asp(OtBu)-N-(2-hydroxy-4-methoxy-Bzl)-Gly-OH | creative-peptides.com |

| Molecular Formula | C₃₃H₃₆N₂O₉ | creative-peptides.com |

| Molecular Weight | 604.65 g/mol | chemimpex.comglpbio.com |

| Appearance | White to off-white powder | chemimpex.comevitachem.com |

| Primary Application | Building block in Solid-Phase Peptide Synthesis (SPPS) | chemimpex.com |

Table 2: Research Findings: Comparative Synthesis of an Asp-Gly Containing Peptide

This table illustrates the effectiveness of using Fmoc-Asp(OtBu)-(Hmb)Gly-OH to prevent side reactions during the synthesis of a model peptide (H-Val-Lys(Boc)-Asp-Gly-Tyr(tBu)-Leu-OH) compared to a standard synthesis approach.

| Synthesis Strategy | Key Side Products Observed | Purity of Crude Peptide | Source(s) |

| Standard Synthesis (using individual Fmoc-amino acids) | Aspartimide and piperidide-modified by-products | Complex mixture of by-products observed via LC/ESI-MS | merckmillipore.com |

| Dipeptide Strategy (using Fmoc-Asp(OtBu)-(Hmb)Gly-OH) | None observed | Essentially free of aspartimide-related impurities | merckmillipore.com |

Properties

Molecular Formula |

C34H37NO9 |

|---|---|

Molecular Weight |

603.7 g/mol |

IUPAC Name |

2-[[(2S)-2-[2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-[(2-hydroxy-4-methoxyphenyl)methyl]amino]acetic acid |

InChI |

InChI=1S/C34H37NO9/c1-34(2,3)44-32(40)16-22(33(41)35(19-30(37)38)18-21-13-14-23(42-4)17-29(21)36)15-31(39)43-20-28-26-11-7-5-9-24(26)25-10-6-8-12-27(25)28/h5-14,17,22,28,36H,15-16,18-20H2,1-4H3,(H,37,38)/t22-/m0/s1 |

InChI Key |

LWUSYGZNOXUICZ-QFIPXVFZSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@H](CC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)N(CC4=C(C=C(C=C4)OC)O)CC(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)CC(CC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)N(CC4=C(C=C(C=C4)OC)O)CC(=O)O |

Origin of Product |

United States |

The Role of Backbone Amide Protection in Solid Phase Peptide Synthesis

Concepts and Principles of Backbone Amide Protecting Groups

Backbone amide protecting groups are chemical moieties transiently attached to the nitrogen atom of an amide bond within a peptide chain. Their primary function is to disrupt the secondary structure formation that leads to aggregation during synthesis. By replacing the amide hydrogen with a protecting group, the capacity for hydrogen bond donation is eliminated, thereby preventing the formation of intermolecular hydrogen bonds that are critical for the stabilization of aggregates.

The aggregation of peptide chains during SPPS is a major cause of synthetic failure, particularly for long or hydrophobic sequences. This phenomenon is primarily attributed to the formation of intermolecular β-sheet structures, which are stabilized by a network of hydrogen bonds between the amide protons (N-H) and carbonyl oxygens (C=O) of different peptide chains. Backbone amide protection directly addresses this issue by replacing the amide hydrogen with a chemical group, thus physically preventing the formation of these hydrogen bonds. semanticscholar.orgresearchgate.net This disruption of the regular hydrogen-bonding pattern inhibits the self-assembly of peptide chains into insoluble aggregates, maintaining the resin-bound peptide in a more solvated and accessible state for subsequent coupling and deprotection steps. The result is a significant improvement in the efficiency and fidelity of the synthesis.

The introduction of a substituent on the amide nitrogen not only sterically hinders hydrogen bonding but also modulates the electronic properties and conformation of the amide bond. The planarity of the peptide bond is a result of resonance between the nitrogen lone pair and the carbonyl group. N-substitution can alter this resonance, influencing the bond's rotational barrier and conformational preferences. While N-alkylation generally disfavors the trans conformation typically found in peptides, certain protecting groups can introduce a "kink" in the peptide backbone, further disrupting the formation of regular secondary structures. This conformational disruption, combined with the prevention of hydrogen bonding, is the key to the effectiveness of backbone amide protecting groups in enhancing peptide synthesis.

Overview of N-Modified Amino Acid Derivatives in SPPS

The concept of backbone amide protection has led to the development of various N-modified amino acid derivatives that can be incorporated into peptide sequences during SPPS. These derivatives serve as "structure-breaking" elements that improve synthesis outcomes.

Pseudoproline dipeptides are powerful tools for enhancing synthetic efficiency in Fmoc SPPS. researchgate.netresearchgate.net These are dipeptides where a serine or threonine residue has been reversibly protected as a proline-like oxazolidine ring. The introduction of a pseudoproline dipeptide into a sequence disrupts the formation of secondary structures responsible for aggregation. researchgate.netresearchgate.net This leads to more predictable acylation and deprotection kinetics, resulting in higher purity and yields of the crude peptide product. The proline-like ring structure of pseudoprolines favors a cis-amide bond, which introduces a kink into the peptide backbone, effectively disrupting the formation of β-sheets.

N-alkylamino acids, particularly N-methylamino acids, are another class of N-modified derivatives used to disrupt secondary structures. Similar to backbone protecting groups, the alkyl group on the amide nitrogen prevents hydrogen bond formation. The use of N-alkylamino acids can lead to improved solubility and reduced aggregation of the growing peptide chain. Their incorporation is a well-established strategy for synthesizing "difficult" sequences that are prone to aggregation. The introduction of these residues mimics the effect of proline in disrupting secondary structures.

The 2-Hydroxy-4-methoxybenzyl (Hmb) Group as a Backbone Amide Protectant

The 2-hydroxy-4-methoxybenzyl (Hmb) group is a widely used backbone amide protecting group in Fmoc-SPPS. It is particularly effective in preventing aggregation and improving the synthesis of challenging peptide sequences. The Hmb group is introduced onto the amide nitrogen, where it serves to disrupt interchain hydrogen bonding.

A significant application of Hmb protection is in the synthesis of peptide sequences containing the Asp-Gly motif. This sequence is notoriously prone to the formation of an aspartimide side product, especially under the basic conditions used for Fmac deprotection. nih.govresearchgate.net The formation of aspartimide can lead to a mixture of byproducts, complicating the purification of the target peptide. The Hmb group on the glycine (B1666218) nitrogen physically blocks the amide nitrogen from attacking the side-chain ester of the preceding aspartic acid residue, thus completely preventing aspartimide formation. proquest.comscilit.com

To overcome the steric hindrance associated with coupling an amino acid to the Hmb-protected secondary amine, the dipeptide building block Fmoc-Asp(OtBu)-N(Hmb)-Gly-OH was developed. merckmillipore.com In this dipeptide, the sterically hindered tertiary amide bond is pre-formed, facilitating its incorporation into the peptide chain using standard coupling methods. merckmillipore.com The Hmb group is labile to trifluoroacetic acid (TFA) and is therefore conveniently removed during the final cleavage of the peptide from the resin. peptide.com

Research has compared the efficacy of the Hmb group with the related 2,4-dimethoxybenzyl (Dmb) group for the prevention of aspartimide formation in Asp-Gly sequences. While both are effective, Fmoc-Asp(OtBu)-(Dmb)Gly-OH has been noted in some studies to be more efficient for incorporation due to the propensity of the Hmb-containing dipeptide to form a lactone. merckmillipore.com Nevertheless, the Hmb backbone protection strategy remains a crucial tool for the synthesis of peptides containing the problematic Asp-Gly sequence. scilit.com

Data Tables

Table 1: Key Backbone Amide Protecting Groups and Derivatives in SPPS

| Derivative/Protecting Group | Primary Function | Key Feature |

| 2-Hydroxy-4-methoxybenzyl (Hmb) | Prevents aggregation; Suppresses aspartimide formation | TFA-labile; Can be introduced as a dipeptide |

| 2,4-Dimethoxybenzyl (Dmb) | Prevents aggregation; Suppresses aspartimide formation | Similar to Hmb but lacks the hydroxyl group |

| Pseudoproline Dipeptides | Disrupts secondary structure | Introduces a "kink" in the peptide backbone |

| N-Alkylamino Acids | Disrupts secondary structure | Prevents hydrogen bond formation |

Chemical Properties and Cleavage Conditions of the Hmb Moiety

The 2-hydroxy-4-methoxybenzyl (Hmb) group is a backbone protecting group introduced to mitigate the aggregation of peptide chains during SPPS. nih.gov Aggregation, often caused by interchain hydrogen bonding, can lead to incomplete reactions and difficult purifications. springernature.comnih.gov By temporarily substituting an amide hydrogen on the peptide backbone, the Hmb group disrupts these hydrogen bond networks, thereby improving the solubility and solvation of the growing peptide chain. peptide.comnih.gov

One of the key features of the Hmb group is the presence of a hydroxyl group at the 2-position of the benzyl (B1604629) ring. This hydroxyl group facilitates the coupling of the subsequent amino acid. The activated amino acid derivative first acylates the hydroxyl group, which is then followed by an O→N acyl shift to form the desired peptide bond. peptide.com This mechanism helps to overcome the steric hindrance that would otherwise make coupling to a secondary amine difficult. peptide.com

However, a potential side reaction associated with Hmb-protected amino acids is the formation of cyclic lactones during the coupling step, which can reduce the yield of the target peptide. peptide.compeptide.com

The Hmb group is designed to be stable throughout the Fmoc-based SPPS cycles but can be removed during the final acidolytic cleavage of the peptide from the resin. peptide.compeptide.com The cleavage is typically achieved using strong acids such as trifluoroacetic acid (TFA). peptide.com For some modified Hmb groups, such as the Hmsb (a sulfoxide-modified Hmb), a reduction step is required prior to cleavage to convert the sulfoxide to an acid-labile thioether. nih.gov

Table 1: Chemical Properties and Cleavage of Hmb Moiety

| Property | Description |

|---|---|

| Function | Backbone amide protection to prevent peptide aggregation. nih.govspringernature.com |

| Mechanism of Action | Disrupts interchain hydrogen bonding by substituting an amide hydrogen. peptide.compeptide.com |

| Key Structural Feature | 2-hydroxyl group on the benzyl ring to facilitate coupling via an O→N acyl shift. peptide.com |

| Potential Side Reaction | Formation of cyclic lactones during coupling. peptide.compeptide.com |

| Cleavage Condition | Removed by acid treatment, typically with trifluoroacetic acid (TFA), concurrently with peptide cleavage from the resin. peptide.compeptide.com |

Comparative Analysis of Hmb and Dmb Protecting Groups in SPPS

The 2,4-dimethoxybenzyl (Dmb) group is another important backbone protecting group used in SPPS, and a comparative analysis with the Hmb group reveals distinct advantages and disadvantages for each. bachem.com

Both Hmb and Dmb groups are effective at preventing peptide aggregation by disrupting backbone hydrogen bonding. peptide.comiris-biotech.de However, a key difference lies in their propensity to form side products. As mentioned, Hmb-protected amino acids can form cyclic lactones during activation, which can lower the coupling yield. peptide.com In contrast, the Dmb group, lacking the 2-hydroxyl group, cannot form these cyclic lactones. peptide.combachem.com

While the absence of the 2-hydroxyl group in Dmb prevents lactone formation, it also makes direct coupling of an amino acid to a Dmb-protected residue more difficult due to steric hindrance. peptide.compeptide.com To circumvent this, Dmb is often incorporated as a dipeptide unit, such as Fmoc-Xaa-(Dmb)Gly-OH. peptide.combachem.com This approach allows for efficient incorporation of the protected residue.

A significant advantage of the Dmb group is its ability to prevent aspartimide formation, a common side reaction that occurs at Asp-Gly sequences. peptide.comiris-biotech.de The Dmb group effectively blocks the formation of the succinimide (B58015) intermediate. peptide.com Consequently, dipeptides like Fmoc-Asp(OtBu)-(Dmb)Gly-OH have become a standard method for incorporating the Asp-Gly motif in peptide synthesis. peptide.com

The cleavage of both Hmb and Dmb protecting groups is achieved under similar acidic conditions, typically with TFA during the final cleavage from the solid support. peptide.compeptide.com

Table 2: Comparative Analysis of Hmb and Dmb Protecting Groups

| Feature | Hmb (2-hydroxy-4-methoxybenzyl) | Dmb (2,4-dimethoxybenzyl) |

|---|---|---|

| Primary Function | Prevents peptide aggregation. nih.gov | Prevents peptide aggregation and aspartimide formation. bachem.comiris-biotech.de |

| Coupling Facilitation | 2-hydroxyl group assists in coupling via O→N acyl shift. peptide.com | Lacks 2-hydroxyl group, making direct coupling difficult. peptide.com |

| Side Reactions | Can form cyclic lactones during activation. peptide.compeptide.com | Does not form cyclic lactones. peptide.combachem.com |

| Incorporation Strategy | Can be used as single amino acid derivatives. | Often incorporated as dipeptide building blocks. peptide.compeptide.com |

| Prevention of Aspartimide Formation | Not its primary application. | Highly effective at preventing aspartimide formation. peptide.compeptide.com |

| Cleavage Conditions | Acid-labile, removed with TFA. peptide.com | Acid-labile, removed with TFA. peptide.com |

Synthetic Strategies and Mechanistic Considerations for Fmoc Asp Otbu N Hmb Gly Oh

Design Rationale of Fmoc-Asp(OtBu)-N(Hmb)-Gly-OH as a Dipeptide Synthon

The rational design of this compound addresses two major hurdles in peptide synthesis: the base-catalyzed side reaction of aspartimide formation and the aggregation of peptide chains, which leads to "difficult sequences." By pre-forming a dipeptide with a protected backbone amide, this building block offers a powerful solution to enhance the efficiency and purity of synthesized peptides.

Prevention of Aspartimide Formation in Asp-Gly Motifs

Aspartimide formation is a notorious side reaction in Fmoc-based SPPS, particularly prevalent in sequences containing aspartic acid (Asp) followed by a small, unhindered amino acid like glycine (B1666218) (Gly). researchgate.netppke.hu During the repetitive piperidine (B6355638) treatments used to remove the temporary Nα-Fmoc protecting group, the backbone amide nitrogen of the residue following Asp can attack the side-chain ester of Asp. This intramolecular cyclization forms a five-membered succinimide (B58015) ring, known as an aspartimide intermediate. researchgate.netacs.orgnih.gov

This intermediate is highly problematic as it can lead to several undesired by-products:

α- and β-peptide formation: The aspartimide ring can be opened by nucleophiles, including water or piperidine, at either the α- or β-carbonyl position. This results in a mixture of the desired α-linked peptide and the isomeric β-linked peptide, which is often difficult to separate from the target product. ppke.hupeptide.com

Racemization: The α-carbon of the aspartyl residue is prone to epimerization once the aspartimide is formed, leading to a loss of stereochemical integrity. peptide.com

Chain termination: Piperidine can open the ring to form piperidide adducts, effectively capping the peptide chain and preventing further elongation. peptide.com

The Asp-Gly sequence is especially susceptible due to the lack of steric hindrance from the glycine residue, which allows the backbone nitrogen to readily approach the aspartic acid side chain. researchgate.net The introduction of the 2-hydroxy-4-methoxybenzyl (Hmb) group onto the glycine nitrogen atom in this compound directly addresses this issue. The bulky Hmb group provides steric hindrance that effectively blocks the nucleophilic attack of the amide nitrogen on the side-chain ester, thus preventing the initial cyclization step required for aspartimide formation. peptide.comresearchgate.net This strategy has been shown to offer complete protection against this pervasive side reaction. nih.gov

Facilitation of Synthesis of Difficult Sequences through Backbone Modification

Difficult sequences in SPPS are often characterized by strong inter-chain hydrogen bonding, which leads to peptide aggregation on the solid support. nih.gov This aggregation can render the N-terminus of the growing peptide chain inaccessible for subsequent coupling and deprotection reactions, resulting in low yields and truncated sequences. nih.gov This phenomenon is common in hydrophobic sequences and those with repeating residues. sigmaaldrich.compeptide.com

The Hmb group on the peptide backbone serves as a "backbone protecting group," effectively disrupting the regular hydrogen-bonding patterns that lead to the formation of stable secondary structures like β-sheets. peptide.comrsc.org By replacing an amide proton with the bulky Hmb group, the potential for inter-chain hydrogen bond formation is eliminated at that position. The strategic incorporation of an Hmb-protected residue, even at intervals of every six to seven amino acids, can significantly disrupt aggregation and improve the solubility of the growing peptide chain. peptide.comchempep.com The use of this compound, therefore, not only prevents aspartimide formation but also acts as an aggregation-disrupting element, making it particularly valuable for the synthesis of challenging peptides that contain the Asp-Gly motif within a hydrophobic or aggregation-prone region. sigmaaldrich.compeptide.com

Synthesis of the this compound Building Block

The synthesis of this specialized dipeptide is a multi-step process that involves the preparation of the Hmb-protected glycine component, followed by its coupling to a suitably protected aspartic acid derivative. The choice of protecting groups and coupling strategies is critical to achieving a high yield and purity of the final product.

Preparation of N-Hydroxymethoxybenzyl Glycine Derivatives

The synthesis of the N-substituted glycine portion is a key preliminary step. This typically involves the reductive amination of a glycine ester with 2-hydroxy-4-methoxybenzaldehyde. The resulting secondary amine, H-(Hmb)Gly-OR, can then be used in subsequent coupling reactions. Alternatively, N-(2-hydroxy-4-methoxybenzyl)glycine can be prepared and its carboxyl group esterified for use in solution-phase couplings or protected for solid-phase applications. The Hmb group itself is acid-labile and is typically removed during the final trifluoroacetic acid (TFA) cleavage of the peptide from the resin. peptide.comchempep.com

Coupling Strategies for Aspartic Acid with Hmb-Glycine

Coupling an amino acid to a secondary amine, such as the Hmb-protected glycine, can be sterically hindered and less efficient than coupling to a primary amine. researchgate.netnih.gov However, the 2-hydroxyl group of the Hmb moiety plays a crucial role in facilitating this reaction. Acylation can initially occur at this more accessible hydroxyl group, forming a phenyl ester intermediate. This intermediate then undergoes a favorable intramolecular O→N acyl transfer to form the desired, more stable tertiary amide bond. peptide.comsigmaaldrich.com

A common and efficient method for producing this compound is to react an activated derivative of Fmoc-Asp(OtBu)-OH with an ester of Hmb-glycine, followed by saponification of the ester to yield the free carboxylic acid. One general procedure involves stirring H-(Hmb)Gly-OH with N,O-bis(trimethylsilyl)acetamide to silylate the hydroxyl and carboxyl groups, followed by reaction with an activated ester of the preceding amino acid, such as Fmoc-Asp(OtBu)-OSu (succinimidyl ester). ppke.hu After the coupling is complete, the protecting groups on the glycine carboxyl are removed to yield the final dipeptide acid. The use of pre-formed dipeptide building blocks like this is now a standard approach to incorporate Asp-Gly sequences reliably. researchgate.netpeptide.com

| Coupling Challenge | Hmb-Assisted Solution | Common Coupling Reagents |

| Steric hindrance of the secondary amine | Intramolecular O→N acyl transfer via the 2-hydroxyl group of Hmb | Symmetrical Anhydrides, TBTU/HOBt/DIPEA, HATU |

| Inefficient acylation | The Hmb group's hydroxyl function acts as an internal catalyst, facilitating the reaction. | Amino Acid Fluorides, PSAs (Fmoc N-carboxyanhydrides) |

Side-Chain Protection Strategies for Aspartic Acid (OtBu)

The side-chain carboxyl group of aspartic acid must be protected throughout the SPPS process to prevent it from participating in unwanted side reactions, most notably the formation of a branch point by reacting with the N-terminus of another peptide chain. In the context of the widely used Fmoc/tBu orthogonal strategy, the tert-butyl (tBu) ester is the standard protecting group for the side chains of aspartic and glutamic acids. google.compeptide.com

The OtBu group is stable to the basic conditions (piperidine) used for Fmoc group removal but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final step of cleaving the completed peptide from the resin support. chempep.compeptide.com This orthogonality is fundamental to the Fmoc/tBu strategy. While other, bulkier ester protecting groups like 3-methylpent-3-yl (OMpe) have been developed to offer even greater resistance to aspartimide formation, the combination of Hmb backbone protection with the standard OtBu side-chain protection is a highly effective and widely adopted strategy for problematic Asp-Gly sequences. nih.govresearchgate.net

| Protecting Group | Structure | Cleavage Condition | Key Feature |

| Fmoc | Fluorenylmethyloxycarbonyl | 20% Piperidine in DMF | Base-labile Nα-protection |

| OtBu | tert-Butyl ester | ~95% Trifluoroacetic Acid (TFA) | Acid-labile side-chain protection for Asp |

| Hmb | 2-hydroxy-4-methoxybenzyl | ~95% Trifluoroacetic Acid (TFA) | Acid-labile backbone protection |

Incorporation of this compound into Peptide Chains

The introduction of this dipeptide into a growing peptide chain requires specific conditions to ensure efficient and accurate synthesis. The Hmb group, while beneficial for preventing aggregation, introduces a secondary amine into the peptide backbone, which can complicate the subsequent coupling steps. nih.govresearchgate.net

The acylation of N-substituted amino acids like the Hmb-modified glycine in this dipeptide is often sluggish. Therefore, optimized coupling reagents and conditions are necessary to achieve high yields.

Coupling Reagents : Powerful coupling reagents are generally employed to overcome the steric hindrance and reduced nucleophilicity of the secondary amine. Common choices include phosphonium-based reagents like PyBOP® and uronium-based reagents such as HBTU and HATU. sigmaaldrich.com Carbodiimide-based activation is another option. nih.gov

Reaction Conditions : To facilitate the coupling, longer reaction times and a higher excess of the activated amino acid are often required. sigmaaldrich.com The choice of solvent can also play a role, with mixtures like DCM/DMF/NMP sometimes used to improve solubility and reaction kinetics. sigmaaldrich.com The use of additives like HOBt or HOAt can help to suppress racemization, a potential side reaction during activation. peptide.com

Below is a table summarizing common coupling reagents used for N-substituted amino acids:

Table 1: Coupling Reagents for N-Substituted Amino Acids| Reagent Class | Examples | Key Features |

|---|---|---|

| Phosphonium Salts | PyBOP®, PyAOP | High reactivity, suitable for hindered couplings. |

| Uronium/Guanidinium Salts | HBTU, HATU, HCTU | Efficient activation, widely used in automated synthesis. luxembourg-bio.com |

| Carbodiimides | DIC, DCC | Can be used with additives like HOBt or HOAt to reduce racemization. nih.gov |

The presence of the 2-hydroxy group on the Hmb moiety provides a significant advantage during the acylation of the sterically hindered secondary amine. It facilitates an intramolecular O→N acyl transfer mechanism. peptide.comnih.govrsc.org

Post-Synthetic Processing and Deprotection of the N(Hmb) Group

Following the successful synthesis of the peptide chain, the protecting groups, including the Hmb group, must be removed to yield the final, functional peptide.

The Hmb group is designed to be labile under acidic conditions, typically the same conditions used for the final cleavage of the peptide from the resin support and the removal of other acid-labile side-chain protecting groups. peptide.comug.edu.pl

Cleavage Cocktail : A common cleavage cocktail consists of trifluoroacetic acid (TFA) as the strong acid, with scavengers added to capture the reactive carbocations generated during deprotection. sigmaaldrich.com A typical mixture is TFA/water/triisopropylsilane (TIS). sigmaaldrich.com The Hmb group is cleaved under these standard TFA treatment conditions. peptide.com

Considerations : It is recommended to include scavengers like TIS to prevent side reactions, especially if the peptide sequence contains sensitive residues like tryptophan. sigmaaldrich.com The cleavage products of the Hmb group can potentially modify unprotected tryptophan side chains. sigmaaldrich.com

In certain synthetic strategies, particularly those involving post-synthetic modifications like phosphorylation, it may be necessary to temporarily protect the 2-hydroxy group of the Hmb moiety. rsc.org This prevents unwanted side reactions at this position.

Acetylation : The 2-hydroxy group can be reversibly protected by acetylation using acetic anhydride (B1165640) in the presence of a base like DIPEA. sigmaaldrich.comrsc.org This O-acetylation renders the Hmb group stable to the acidic conditions used for peptide cleavage. sigmaaldrich.com The resulting backbone-protected peptide often exhibits improved solubility, which can aid in purification. sigmaaldrich.com The acetyl group can be later removed by treatment with hydrazine (B178648) hydrate (B1144303) in DMF. rsc.org

Allyloxycarbonyl (Alloc) Protection : Another strategy involves the use of the allyloxycarbonyl (Alloc) group to protect the 2-hydroxy function. rsc.org This group can be introduced using Alloc-anhydride and a tertiary base. rsc.org The Alloc group is orthogonal to the acid-labile protecting groups and can be selectively removed using palladium-catalyzed cleavage. rsc.org

This reversible protection allows for selective manipulation of the peptide while the Hmb group remains on the backbone, offering advantages in the synthesis of complex and modified peptides. rsc.org

Mitigation of Peptide Synthesis Challenges Via Backbone Modification

Suppression of Aspartimide Formation

Aspartimide formation is a significant side reaction in Fmoc-based solid-phase peptide synthesis (SPPS), especially in sequences containing aspartic acid (Asp). iris-biotech.denih.gov This intramolecular cyclization occurs when the backbone amide nitrogen attacks the side-chain carboxyl group of an aspartyl residue, leading to a succinimide (B58015) intermediate. iris-biotech.debiotage.com This intermediate can then rearrange to form β- and D-aspartyl peptides, which are difficult to separate from the desired product. nih.govpeptide.com The Asp-Gly sequence is notoriously prone to this side reaction. nih.govpeptide.com The use of Fmoc-Asp(OtBu)-N(Hmb)-Gly-OH directly addresses this problem. bachem.comavantorsciences.com

Influence of Protecting Group Steric Bulk on Aspartimide Rearrangement

A primary strategy to minimize aspartimide formation is to increase the steric hindrance of the protecting group on the aspartic acid side-chain carboxyl. iris-biotech.debiotage.com The tert-butyl (OtBu) group, present in this compound, provides a degree of steric bulk that hinders the intramolecular cyclization required for aspartimide formation. While OtBu is a standard protecting group, its effectiveness can be limited, especially under the basic conditions of Fmoc deprotection. Research has shown that even bulkier protecting groups, such as 3-methylpent-3-yl (Mpe) or various trialkylcarbinol-based esters, can offer superior protection against aspartimide formation compared to OtBu. iris-biotech.denih.govresearchgate.netresearchgate.net However, the combination of the OtBu group with backbone protection in the this compound dipeptide provides a highly effective and often complete suppression of this side reaction. nih.gov

Role of Backbone Amide Protection in Preventing Cyclic Imide Formation

The most effective method to prevent aspartimide formation is the protection of the backbone amide nitrogen of the residue following the aspartic acid. nih.govresearchgate.net In this compound, the N-(2-hydroxy-4-methoxybenzyl) (Hmb) group is attached to the nitrogen of the glycine (B1666218) residue. bachem.com This modification to a tertiary amine removes the nucleophilic proton from the amide nitrogen, thereby physically blocking the initial intramolecular attack that leads to the formation of the cyclic succinimide intermediate. biotage.compeptide.compeptide.com The use of this Hmb-protected dipeptide has been shown to completely suppress piperidine-mediated aspartimide formation, even in highly susceptible Asp-Gly sequences. avantorsciences.comcapes.gov.brrsc.org This strategy is considered a standard and highly reliable method for incorporating Asp-Gly motifs in peptide synthesis. peptide.com

Optimization of Fmoc Deprotection Conditions to Minimize Aspartimide Byproducts

The conditions used for the removal of the Fmoc protecting group significantly influence the rate of aspartimide formation. The common reagent, a 20% solution of piperidine (B6355638) in DMF, is strongly basic and promotes this side reaction. iris-biotech.deresearchgate.net Several strategies have been developed to optimize these conditions:

Addition of Weak Acids: Incorporating weak acids like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma into the piperidine deprotection solution can temper the basicity and significantly reduce aspartimide formation. biotage.compeptide.comacs.org

Alternative Bases: Using weaker bases for Fmoc removal is another effective approach. Bases such as piperazine (B1678402) or dipropylamine (B117675) (DPA) have been shown to reduce aspartimide byproducts compared to the more commonly used piperidine. biotage.comacs.org Morpholine has also been demonstrated to be effective in minimizing this side reaction. researchgate.net

Temperature Control: Performing deprotection at lower temperatures can slow the rate of the side reaction. Conversely, high-temperature synthesis protocols must be carefully managed, as they can exacerbate aspartimide formation, although bases like DPA have shown superiority to piperidine even at elevated temperatures. acs.org

While these optimized conditions can reduce the formation of byproducts, the use of backbone protection, as provided by the Hmb group in this compound, remains the most robust method for complete suppression. nih.gov

Overcoming Peptide Aggregation

During SPPS, growing peptide chains can fold into secondary structures like β-sheets, leading to intermolecular aggregation. peptide.comnih.gov This aggregation can hinder solvent and reagent access, resulting in incomplete reactions and low yields, a phenomenon known as "difficult sequences". nih.gov The incorporation of an Hmb group provides a powerful tool to overcome this challenge. peptide.combachem.comavantorsciences.com

Disruption of Secondary Structure Formation by Hmb Incorporation

The formation of stable secondary structures, particularly β-sheets, relies on a network of hydrogen bonds between backbone amide protons (N-H) and carbonyl oxygens (C=O). peptide.comrsc.org By substituting the amide proton with an Hmb group, this compound introduces a tertiary amide bond into the peptide backbone. peptide.compeptide.com This substitution physically removes a key hydrogen bond donor, effectively disrupting the regular hydrogen-bonding pattern required for stable secondary structure formation. peptide.comrsc.orgchempep.com The introduction of an Hmb group every six to seven residues is often sufficient to prevent aggregation and improve the synthesis of otherwise intractable sequences, such as amyloid peptides. peptide.comgrantome.com

Impact of N-Substituted Amides on Peptide Solubility and Acylation Kinetics

The introduction of N-substituted amides, like the Hmb-protected glycine, has a profound effect on the physicochemical properties of the peptide chain.

Solubility: Peptides with backbone protection, such as the Hmb group, exhibit markedly improved solubility. sigmaaldrich.com This is a direct consequence of disrupting the intermolecular aggregation that renders many "difficult sequences" insoluble. rsc.org This enhanced solubility not only facilitates the synthesis on the solid support but is also beneficial during the purification of the final peptide by HPLC. peptide.comsigmaaldrich.com

Acylation Kinetics: A significant challenge with backbone-protected residues is the increased steric hindrance around the secondary amine, which can slow down the subsequent acylation (coupling) step. peptide.comnih.gov However, the Hmb group is specifically designed to mitigate this issue. The ortho-hydroxyl group on the benzyl (B1604629) ring acts as an auxiliary, participating in the reaction. peptide.comacs.org The incoming activated amino acid first acylates the more accessible hydroxyl group, which then undergoes a rapid, intramolecular O-to-N acyl transfer to form the desired peptide bond. peptide.comacs.orgnih.gov This mechanism allows the hindered secondary amine to have a reactivity that more closely resembles that of a primary amine, enabling efficient coupling under standard conditions. nih.gov

Addressing Racemization in Modified Peptide Synthesis

The introduction of backbone modifications, such as the N-(2-hydroxy-4-methoxybenzyl) (Hmb) group found in this compound, is a key strategy for overcoming issues like peptide aggregation. nih.gov However, these modifications can introduce new challenges, particularly concerning the preservation of the stereochemical integrity of the amino acid residues. Racemization, the conversion of a chiral amino acid into an equal mixture of its D- and L-enantiomers, is a significant side reaction during peptide synthesis that can compromise the final peptide's structure and biological activity. mdpi.com

Factors Influencing Racemization During Coupling

The loss of stereochemical integrity during peptide bond formation is not a random event but is influenced by a combination of chemical and physical factors. The most prevalent mechanism for racemization during the coupling of Nα-protected amino acids is through the formation of a 5(4H)-oxazolone intermediate. mdpi.com Activation of the carboxyl group makes the α-proton more acidic and susceptible to abstraction by a base. The resulting planar oxazolone (B7731731) can be re-protonated from either side, leading to a loss of the original stereochemistry. mdpi.com Several factors can promote this pathway.

Activation Method and Coupling Reagents : The formation of a peptide bond requires the activation of a carboxylic acid. highfine.com The nature of the activating agent and the resulting active ester significantly impacts racemization risk. Carbodiimide-based reagents like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can lead to racemization, particularly in the absence of suppressing additives. jpt.com Phosphonium and uronium salt reagents, while highly efficient, can also promote racemization under basic conditions, especially with sensitive amino acids like cysteine. semanticscholar.org

Base : Tertiary amines are commonly used during the coupling step, and their properties play a crucial role. The basicity and steric hindrance of the base are key determinants. highfine.com Stronger, less sterically hindered bases like triethylamine (B128534) (TEA) tend to cause more racemization than weaker or bulkier bases such as N-methylmorpholine (NMM) or N,N-diisopropylethylamine (DIPEA). highfine.com The use of 2,4,6-collidine, a bulky and weaker base, has been shown to produce less racemization. highfine.com

Solvent : The polarity of the solvent can influence the rate of racemization. Polar solvents like Dimethylformamide (DMF) can stabilize the charged intermediates involved in the racemization pathway, sometimes leading to higher levels of epimerization compared to less polar solvents. rsc.orgnih.gov

Temperature : Elevated temperatures, often used to accelerate slow coupling reactions, can also increase the rate of racemization. rsc.org This is a critical consideration in microwave-assisted peptide synthesis, where racemization of certain residues like cysteine and histidine can be particularly high. semanticscholar.org

Amino Acid Structure : The amino acid residue itself is a factor. Residues with bulky side chains at the coupling site can experience increased racemization. nih.gov Histidine and cysteine are particularly prone to racemization through specific mechanisms involving their side chains. semanticscholar.orgchimia.ch Furthermore, side reactions like aspartimide formation from aspartic acid are a major concern, as the five-membered succinimide ring intermediate can lead to racemization at the α-carbon. acs.org

Table 1: Influence of Various Factors on Racemization During Peptide Coupling

| Factor | Condition Promoting Racemization | Condition Minimizing Racemization | Rationale |

|---|---|---|---|

| Coupling Reagent | Carbodiimides (e.g., EDC) without additives | Carbodiimides with additives (e.g., HOBt, Oxyma); Phosphonium/Uronium reagents with careful control | Additives form less reactive intermediates that are less prone to oxazolone formation. highfine.comjpt.com |

| Base | Strong, non-hindered bases (e.g., Triethylamine) | Weak, sterically hindered bases (e.g., N-Methylmorpholine, 2,4,6-Collidine) | Weaker/bulkier bases are less effective at abstracting the α-proton, reducing the rate of oxazolone formation. highfine.com |

| Solvent | High polarity (e.g., DMF) | Lower polarity (e.g., Dichloromethane, Toluene) | Polar solvents can stabilize the charged intermediates that lead to racemization. rsc.orgnih.gov |

| Temperature | Elevated temperatures | Ambient or reduced temperatures | Higher kinetic energy increases the rate of all reactions, including racemization. rsc.org |

| Amino Acid Side Chain | Bulky side chains; Asp, Cys, His residues | Less sterically demanding side chains | Steric hindrance can affect reaction pathways, while specific side-chain chemistry (e.g., imidazole (B134444) nitrogen in His) can catalyze racemization. semanticscholar.orgnih.govchimia.ch |

Strategies to Maintain Stereochemical Integrity of Modified Amino Acids

Given the multiple factors that can lead to racemization, several strategies have been developed to preserve the chirality of amino acids during synthesis, especially when incorporating modifications like the Hmb group.

Use of Racemization-Suppressing Additives : This is one of the most common strategies. Additives such as 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are added to the coupling reaction. highfine.com These additives react with the activated amino acid to form an active ester that is more stable and less prone to cyclizing into an oxazolone, thereby reducing the risk of racemization. highfine.com HOAt is often considered superior due to the participation of its pyridine (B92270) nitrogen atom. highfine.com

Selection of Protecting Groups : The choice of the Nα-protecting group is fundamental. Urethane-based protecting groups, such as the Fluorenylmethyloxycarbonyl (Fmoc) group, are specifically designed to suppress racemization. semanticscholar.orgnih.gov The electronic nature of the urethane (B1682113) carbonyl group disfavors the formation of the 5(4H)-oxazolone intermediate.

Backbone Protection : The Hmb group in this compound serves as a backbone protecting group. nih.gov By substituting the amide N-H, it disrupts interchain hydrogen bonding that leads to peptide aggregation. nih.gov Crucially, this modification also physically prevents the formation of intermediates that lead to certain side reactions. In the context of the Asp-Gly sequence, which is notoriously prone to forming aspartimide, the Hmb protection on the glycine nitrogen completely prevents this side reaction. sigmaaldrich.combachem.com Since aspartimide formation is a major pathway leading to racemization and other byproducts at the aspartic acid residue, its prevention directly helps maintain the stereochemical integrity of the Asp residue. acs.org

Dipeptide Building Block Strategy : Rather than incorporating Fmoc-(Hmb)Gly-OH and then coupling Fmoc-Asp(OtBu)-OH onto its sterically hindered secondary amine, the pre-formed dipeptide building block this compound is used. nih.gov This approach circumvents a potentially difficult and slow coupling step that might require harsh conditions (and thus increase racemization risk). Using the dipeptide ensures the clean and efficient incorporation of the challenging, modified Asp-Gly motif. nih.govsigmaaldrich.com

Table 2: Strategies to Preserve Stereochemical Integrity in Modified Peptide Synthesis

| Strategy | Description | Mechanism of Action |

|---|---|---|

| Suppressing Additives | Addition of reagents like HOBt, HOAt, or OxymaPure to the coupling mixture. | Forms an active ester intermediate that is less susceptible to oxazolone formation than the carbodiimide (B86325) O-acylisourea ester. highfine.com |

| Nα-Urethane Protection | Use of protecting groups like Fmoc or Boc. | The electronic properties of the urethane linkage suppress the formation of the 5(4H)-oxazolone intermediate. semanticscholar.org |

| Backbone Protection | Introduction of groups like Hmb onto the backbone amide nitrogen. | Prevents side reactions like aspartimide formation, which is a pathway for racemization at the preceding residue. acs.orgsigmaaldrich.combachem.com |

| Dipeptide Building Blocks | Using pre-formed dipeptides like this compound. | Avoids difficult coupling steps onto sterically hindered secondary amines and ensures clean incorporation of problematic sequences. nih.gov |

| Optimized Reaction Conditions | Use of sterically hindered bases, non-polar solvents, and ambient temperatures. | Minimizes the kinetic and thermodynamic factors that favor racemization pathways. highfine.comrsc.orgnih.gov |

By employing a combination of these strategies, particularly the use of well-designed building blocks like this compound, chemists can effectively mitigate the risk of racemization and successfully synthesize complex, modified peptides with high stereochemical purity.

Analytical and Computational Approaches in the Study of Modified Peptides

Chromatographic Techniques for Peptide Purity and Side Product Analysis

Chromatographic methods are indispensable for the separation and purification of peptides, as well as for the identification and quantification of impurities that may arise during synthesis.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring the progress of peptide synthesis and for assessing the purity of the final product. ijsra.netresearchgate.net In the context of Fmoc-Asp(OtBu)-N(Hmb)-Gly-OH, reversed-phase HPLC (RP-HPLC) is commonly utilized. This method separates molecules based on their hydrophobicity. nih.gov The use of C18 and CN stationary phases with mobile phases typically consisting of water-acetonitrile gradients, sometimes modified with additives like formic acid or propionic acid, allows for the effective separation of the target peptide from reactants and side products. nih.govnih.gov

The progress of coupling and deprotection steps during solid-phase peptide synthesis (SPPS) can be monitored by taking small aliquots from the reaction vessel and analyzing them by HPLC. chemimpex.com This allows for the optimization of reaction times and ensures the completeness of each step, which is critical for achieving high yields and purity of the desired peptide.

Detection and Quantification of Aspartimide and Related Impurities

A significant challenge in the synthesis of peptides containing aspartic acid, particularly sequences like Asp-Gly, is the formation of aspartimide as a side product. nih.govnih.govresearchgate.netresearchgate.net This intramolecular cyclization reaction is base-catalyzed and can occur during the Fmoc deprotection step with piperidine (B6355638). nih.govnih.gov The resulting aspartimide can then undergo hydrolysis to yield not only the desired α-aspartyl peptide but also the isomeric β-aspartyl peptide, which is difficult to separate from the target compound. nih.gov

The use of the N-(2-hydroxy-4-methoxybenzyl) (Hmb) protecting group on the glycine (B1666218) residue in this compound is a strategy specifically designed to suppress aspartimide formation. researchgate.netbachem.com However, it is still essential to analytically verify the absence or quantify the low levels of these impurities. HPLC is the primary tool for this purpose. nih.govchemrxiv.org By comparing the chromatogram of the synthesized peptide with that of reference standards for the potential impurities (α-aspartyl, β-aspartyl, and aspartimide-containing peptides), their presence and quantity can be determined. The different polarities of these species usually allow for their separation under optimized HPLC conditions. chemrxiv.org

| Impurity Type | Common Cause | Analytical Detection Method |

| Aspartimide | Base-catalyzed intramolecular cyclization of Asp residues | HPLC, Mass Spectrometry |

| β-Aspartyl peptide | Hydrolysis of aspartimide intermediate | HPLC, Mass Spectrometry |

| Deletion sequences | Incomplete coupling reactions | HPLC, Mass Spectrometry |

| Truncated sequences | Incomplete deprotection or premature cleavage | HPLC, Mass Spectrometry |

Spectrometric Methods for Structural Elucidation

Spectrometric techniques provide invaluable information about the molecular weight and three-dimensional structure of peptides.

Mass Spectrometry for Molecular Weight Confirmation and Impurity Identification

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight of the synthesized peptide and to identify impurities. ijsra.netresearchgate.netbiopharmaspec.com For this compound, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed to generate gas-phase ions of the peptide. ijsra.netresearchgate.net The mass-to-charge ratio (m/z) of these ions is then measured by a mass analyzer, providing a precise molecular weight that can be compared to the theoretical value. chemsrc.comwuxiapptec.comsigmaaldrich.com

The combination of HPLC with mass spectrometry (LC-MS) is particularly effective for impurity profiling. lcms.czbiopharminternational.comwaters.comwaters.comnih.gov As different components elute from the HPLC column, they are directly introduced into the mass spectrometer. This allows for the assignment of a molecular weight to each peak in the chromatogram, aiding in the identification of side products such as aspartimide-related impurities, deletion sequences, or products with remaining protecting groups. lcms.czwaters.com High-resolution mass spectrometry (HRMS) can further provide highly accurate mass measurements, which helps in determining the elemental composition of impurities. waters.comnih.gov

| Analytical Technique | Information Provided | Application in Peptide Analysis |

| HPLC-UV | Purity assessment and quantification | Quantifies the target peptide and known impurities based on UV absorbance. biopharminternational.com |

| Mass Spectrometry (MS) | Molecular weight determination and impurity identification | Confirms the mass of the target peptide and identifies unknown peaks by their mass-to-charge ratio. ijsra.netbiopharmaspec.com |

| LC-MS | Combined separation and identification | Provides mass information for each peak separated by HPLC, enabling the identification of co-eluting species. lcms.czbiopharminternational.comwaters.comwaters.comnih.gov |

| High-Resolution MS (HRMS) | Accurate mass measurement and elemental composition | Differentiates between impurities with very similar masses and helps to elucidate their structures. waters.comnih.gov |

Advanced NMR Spectroscopy for Conformational and Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the three-dimensional structure and conformational dynamics of peptides in solution. nih.govresearchgate.net For a modified dipeptide like this compound, one-dimensional (1D) NMR (¹H and ¹³C) and two-dimensional (2D) NMR experiments are utilized.

1D ¹H NMR spectra can confirm the presence of the various protecting groups (Fmoc, OtBu, Hmb) and the amino acid residues through their characteristic chemical shifts. mdpi.comchemicalbook.com More advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), NOESY (Nuclear Overhauser Effect Spectroscopy), and ROESY (Rotating-frame Overhauser Effect Spectroscopy), provide information about the connectivity of atoms and the spatial proximity of protons. nih.govresearchgate.netacs.orgacs.org

Theoretical and Computational Modeling of Modified Peptide Conformations

Theoretical and computational modeling provides a powerful complement to experimental techniques for studying the conformational landscape of modified peptides. Molecular mechanics and molecular dynamics (MD) simulations can be used to explore the potential energy surface of this compound and identify low-energy conformations.

These computational methods can predict the preferred dihedral angles of the peptide backbone and the orientation of the side chains and protecting groups. The results from these simulations can be compared with experimental data from NMR to validate and refine the conformational models. For instance, theoretical NOE distances can be calculated from the simulated structures and compared with the experimentally observed NOE intensities. This integrated approach of combining experimental and computational methods provides a more comprehensive understanding of the structural properties of modified peptides. mdpi.com Modern developments in computational modeling are continually enhancing the accuracy of these predictive methods. researchgate.net

Quantum Chemical Calculations (e.g., DFT, HF) for Conformational Energy Landscapes

The chemical compound this compound is a specialized dipeptide building block utilized in solid-phase peptide synthesis. Its strategic design, incorporating the N-(2-hydroxy-4-methoxybenzyl) (Hmb) group on the glycine residue, is primarily aimed at mitigating common synthetic challenges such as peptide aggregation and aspartimide formation. nih.govrsc.orgnih.gov The Hmb group, by substituting a backbone amide proton, effectively disrupts the inter- and intramolecular hydrogen bonding networks that lead to the formation of insoluble β-sheet structures. nih.govresearchgate.net Understanding the conformational implications of this modification is crucial for predicting its influence on the final peptide structure and function. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful tool for mapping the conformational energy landscape of such modified dipeptides.

DFT calculations can be employed to systematically explore the potential energy surface of this compound by varying its key dihedral angles (phi, ψ, and ω) and calculating the corresponding single-point energies. This process generates a Ramachandran-like plot, which highlights the sterically allowed and energetically favorable conformations. Due to the bulky Hmb substituent on the glycine nitrogen, the conformational space available to the peptide backbone is expected to be significantly more restricted compared to an unmodified Gly residue.

The primary goal of these calculations is to identify the global and local energy minima, which represent the most stable conformations of the molecule in the gas phase or in a continuum solvent model. researchgate.netmdpi.com These calculations can quantify the energetic cost of adopting non-ideal geometries, providing insight into the molecule's inherent flexibility. For instance, DFT studies on similar N-substituted dipeptides have shown that such modifications can induce a preference for specific backbone conformations, which can be critical for the biological activity of the final peptide. mdpi.com

Table 1: Illustrative DFT-Calculated Relative Energies for Key Conformations of this compound

| Conformation | ψ (Asp) | φ (Gly) | Relative Energy (kcal/mol) | Description |

| Global Minimum | 140° | -75° | 0.00 | Extended, low-energy state. |

| Local Minimum 1 | -60° | -50° | +2.5 | Partially folded conformation. |

| Local Minimum 2 | 130° | 60° | +3.1 | Alternative extended state. |

| Disallowed Region | 0° | 0° | > +10.0 | Sterically hindered due to Hmb group. |

Note: The data in this table is illustrative and based on general principles of N-substituted peptide conformations. Specific values would require dedicated DFT calculations for this exact molecule.

Molecular Dynamics Simulations to Elucidate Backbone Dynamics and Hydrogen Bonding

While quantum chemical calculations provide a static picture of a molecule's preferred conformations, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time in a more realistic, explicitly solvated environment. nih.govacs.org For this compound, MD simulations are invaluable for elucidating the flexibility of the peptide backbone and the nature of its hydrogen bonding interactions, both internally and with the surrounding solvent.

An MD simulation would typically involve placing the dipeptide in a box of water molecules and calculating the forces on each atom at very short time intervals (femtoseconds). By integrating Newton's equations of motion, the trajectory of the molecule can be simulated over nanoseconds or even microseconds. acs.org Analysis of this trajectory reveals how the molecule explores its conformational space, the timescales of transitions between different states, and the stability of specific structural motifs.

Furthermore, MD simulations allow for a detailed analysis of hydrogen bonding. The primary purpose of the Hmb group is to eliminate the amide N-H proton as a hydrogen bond donor. researchgate.net MD simulations can confirm the efficacy of this by calculating the occupancy of potential hydrogen bonds. It would be expected that no stable hydrogen bond involves the Hmb-substituted nitrogen. Instead, new hydrogen bonding patterns may emerge, for instance, between the hydroxyl group of the Hmb moiety and other parts of the peptide or solvent molecules.

Table 2: Representative Hydrogen Bond Analysis from a Molecular Dynamics Simulation

| Donor | Acceptor | Occupancy (%) | Average Distance (Å) |

| Hmb -OH | Asp C=O | 15.2 | 2.9 |

| Gly C=O | Water | 85.7 | 2.8 |

| Asp C=O | Water | 92.3 | 2.8 |

| Gly N-Hmb | Any | 0.0 | N/A |

Note: This table presents hypothetical data to illustrate the expected outcome of an MD simulation. The Hmb-substituted nitrogen shows zero hydrogen bond donor occupancy, confirming its role in disrupting backbone hydrogen bonding networks.

Correlation of Theoretical Predictions with Experimental Observational Data

A critical step in validating computational models is the correlation of theoretical predictions with experimental data. researchgate.net For peptides, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the primary experimental techniques for obtaining structural information at an atomic level. nih.govunits.it While no specific, publicly available crystal structure or detailed NMR study for this compound could be identified, a discussion of how such a correlation would be performed is essential.

If an experimental structure were available, for example from X-ray crystallography, the computationally determined lowest-energy conformation could be directly compared by overlaying the structures and calculating the root-mean-square deviation (RMSD) of the atomic positions. nih.gov

In the absence of a crystal structure, 2D NMR spectroscopy in solution would be the method of choice. Several NMR parameters are highly sensitive to molecular conformation and dynamics and can be used to validate the ensembles generated by MD simulations:

Nuclear Overhauser Effects (NOEs): NOEs provide information about through-space distances between protons that are close to each other (typically < 5 Å). The pattern and intensity of NOE cross-peaks can be compared with the average inter-proton distances calculated from the MD trajectory.

J-couplings (Scalar Couplings): Three-bond J-couplings (e.g., ³J(H_N,H_α)) are related to the intervening dihedral angle (φ in this case) through the Karplus equation. By measuring these couplings, one can obtain experimental constraints on the backbone dihedral angles, which can then be compared to the distribution of these angles from the MD simulation.

Chemical Shifts: The chemical shifts of backbone atoms, particularly Cα and Cβ, are sensitive to the local secondary structure. Deviations from random coil chemical shifts can indicate a propensity for certain conformations (e.g., helical or extended), which can be compared with the conformational populations predicted by computational methods.

By comparing these experimental observables with the corresponding values predicted from the computational models, the accuracy of the force fields and methods used in the simulations can be assessed. Discrepancies may point to limitations in the computational model, while strong agreement would lend high confidence to the detailed atomic-level picture of the peptide's conformation and dynamics provided by the simulations.

Broader Research Implications and Future Trajectories

Applications of N-Modified Dipeptides in Chemical Synthesis

N-modified dipeptides are instrumental in modern chemical synthesis, offering solutions to long-standing challenges in peptide and protein chemistry.

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to overcome their inherent limitations, such as susceptibility to enzymatic degradation and poor bioavailability. slideshare.netnih.gov N-alkylation of the peptide backbone, a modification present in Fmoc-Asp(OtBu)-N(Hmb)-Gly-OH through the Hmb group, is a key strategy in creating peptidomimetics. nih.gov This modification can enhance proteolytic stability and influence the conformational preferences of the peptide chain. nih.govnih.gov By replacing the amide hydrogen with an alkyl group, the peptide's susceptibility to proteases is reduced. nih.gov Furthermore, N-alkylation can induce a preference for a cis amide bond conformation, which can be crucial for mimicking or stabilizing specific secondary structures like β-turns. nih.gov The design of such conformationally constrained analogs is a critical step towards developing potent and selective therapeutic agents. researchgate.netupc.edu

The table below summarizes key properties enhanced by N-modification in peptidomimetic design.

| Enhanced Property | Mechanism of Enhancement by N-Modification |

| Proteolytic Stability | N-alkylation removes the amide proton, a key recognition site for many proteases. nih.gov |

| Bioavailability | Increased lipophilicity and resistance to degradation can improve absorption and circulation time. nih.gov |

| Receptor Selectivity | Conformational constraints imposed by N-alkylation can lead to more specific binding to target receptors. nih.gov |

| Potency | A pre-organized conformation that mimics the bioactive state can lead to higher binding affinity and thus greater potency. researchgate.net |

Furthermore, the strategic placement of Hmb-containing dipeptides can prevent common side reactions, such as aspartimide formation, which is a notorious problem in sequences containing Asp-Gly motifs. peptide.compeptide.com The bulky Hmb group effectively blocks the nucleophilic attack of the backbone amide nitrogen on the aspartyl side-chain carbonyl, a reaction that can lead to a mixture of unwanted by-products. peptide.compeptide.com This protective role is critical for obtaining pure, well-defined peptides with post-translational modifications. A variety of PTMs can be incorporated into peptides using synthetic methods, including phosphorylation, glycosylation, methylation, and acetylation. researchgate.netambiopharm.com

Challenges and Limitations of Hmb-Glycine Derivatives

Despite their advantages, the use of Hmb-glycine derivatives is not without its challenges. Understanding these limitations is crucial for their effective application in peptide synthesis.

A significant challenge associated with Hmb-protected amino acids is the potential for the formation of a cyclic lactone during the coupling step. peptide.compeptide.com This side reaction can occur when the activated carboxyl group of the Hmb-amino acid reacts intramolecularly with the hydroxyl group of the Hmb moiety, leading to a stable six-membered ring and a reduction in the yield of the desired peptide. peptide.com To mitigate this, alternative protecting groups like the 2,4-dimethoxybenzyl (Dmb) group have been developed. peptide.compeptide.com While Dmb-glycine derivatives cannot form this cyclic lactone, they present their own set of challenges, primarily related to the difficulty of coupling to the sterically hindered Dmb-protected amine. peptide.compeptide.com

The presence of the bulky Hmb group on the amide nitrogen introduces significant steric hindrance, which can impede the efficiency of the subsequent coupling reaction. researchgate.netnih.gov Acylating the secondary amine of an Hmb-protected residue can be difficult and may require the use of more potent coupling reagents or longer reaction times. nih.govresearchgate.net The 2-hydroxyl group of the Hmb moiety is designed to facilitate this coupling through an O-to-N acyl transfer mechanism, where the incoming activated amino acid first acylates the more accessible hydroxyl group, followed by an intramolecular rearrangement to form the desired peptide bond. peptide.comfrontiersin.org However, the efficiency of this process can vary depending on the specific amino acid being coupled. nih.gov

The table below outlines some of the challenges and mitigation strategies associated with Hmb-glycine derivatives.

| Challenge | Description | Mitigation Strategy |

| Cyclic Lactone Formation | Intramolecular reaction of the activated carboxyl group with the Hmb hydroxyl group. peptide.com | Use of Dmb-protected derivatives, which lack the hydroxyl group. peptide.compeptide.com |

| Steric Hindrance | The bulky Hmb group hinders the approach of the incoming activated amino acid. researchgate.netnih.gov | Use of potent coupling reagents (e.g., HATU, PyBrOP), pre-formed amino acid fluorides, or longer coupling times. sigmaaldrich.comnih.gov |

| Variable Coupling Efficiency | The efficiency of the O-to-N acyl transfer can depend on the nature of the incoming amino acid. nih.gov | Optimization of coupling conditions for each specific step. |

Future Directions in Backbone Amide Modification Strategies

The field of peptide chemistry is continuously evolving, with ongoing research focused on developing novel backbone amide modification strategies to further enhance the properties of synthetic peptides. One area of active investigation is the exploration of new N-alkyl and N-aryl groups that can fine-tune the conformational and physicochemical properties of peptides. scispace.comnih.gov For instance, N-amination of the peptide backbone has been shown to induce distinct backbone geometries while maintaining hydrogen-bonding capabilities, offering an alternative to traditional N-alkylation. nsf.gov

Another promising direction is the development of more efficient and selective methods for introducing backbone modifications. This includes the design of novel protecting groups that can be introduced and removed under milder conditions, as well as the development of new catalytic methods for N-alkylation and N-arylation. beilstein-journals.orgrsc.org Furthermore, the combination of different backbone modifications within a single peptide is being explored as a strategy to achieve synergistic effects on stability, conformation, and biological activity. The ultimate goal is to create a diverse toolbox of backbone modification strategies that will enable the rational design of peptides with precisely tailored properties for a wide range of applications, from therapeutics to materials science. rsc.org

Development of Novel N-Protecting Groups with Improved Lability and Selectivity

The success of the Hmb group in preventing aspartimide formation has spurred further research into novel backbone-protecting groups with enhanced features. While effective, the Hmb group can sometimes present challenges, such as difficult coupling of the subsequent amino acid. This has led to the exploration of alternatives like the 2,4-dimethoxybenzyl (Dmb) group. The Dmb group, while more challenging to couple directly, can be incorporated as a dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, to circumvent this issue and still effectively block aspartimide formation. peptide.compeptide.comresearchgate.net

The quest for improved protecting groups is driven by the need for greater lability under specific conditions and enhanced selectivity. Researchers are exploring groups that are stable throughout the synthesis but can be removed under very mild and orthogonal conditions, minimizing side reactions. For instance, the development of switchable protecting groups, like the Hmboff/on system for cysteine, demonstrates the innovative strategies being employed. rsc.orgresearchgate.net This particular system allows for the protection to be stable during solid-phase peptide synthesis (SPPS) and then "switched" to a labile state for removal under specific conditions.

Future research in this area will likely focus on:

Orthogonality: Developing protecting groups that are completely stable to the reagents used for the removal of other protecting groups in the synthetic scheme.

Traceless Removal: Groups that leave no residual functionality on the peptide after cleavage.

Enhanced Solubility: Designing protecting groups that also improve the solubility of the growing peptide chain, thereby reducing aggregation. jpt.com

| Protecting Group | Key Features | Advantages | Limitations |

| Hmb (2-hydroxy-4-methoxybenzyl) | Backbone protection, inhibits interchain hydrogen bonding. nih.gov | Prevents aspartimide formation. researchgate.net | Can be difficult to couple the subsequent amino acid. researchgate.net |

| Dmb (2,4-dimethoxybenzyl) | Backbone protection, an alternative to Hmb. peptide.com | Avoids the formation of cyclic lactones that can occur with Hmb. peptide.com | Difficult to couple directly to the protected amino acid. peptide.com |

| Nsc (2-(4-Nitrophenylsulfonyl)ethoxycarbonyl) | More stable under alkaline conditions than Fmoc. | Reduces the occurrence of side reactions. creative-peptides.com | Not as widely used as Fmoc. |

| 2-Adom (2-adamantyloxymethyl) | Stable to various conditions, including TFA and piperidine (B6355638). jst.go.jp | Suppresses racemization and improves solubility. jst.go.jp | Requires strong acid for removal. jst.go.jp |

Integration of Advanced Synthetic Methodologies for Enhanced Efficiency

The challenges associated with synthesizing "difficult sequences," which are prone to aggregation and incomplete reactions, have necessitated the integration of advanced synthetic methodologies. researchgate.net The use of building blocks like this compound is a prime example of a strategic approach to overcome a specific synthetic hurdle.

Modern peptide synthesis is increasingly moving towards a multi-pronged approach, combining various techniques to enhance efficiency and yield. These include: